N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a hydroxyethyl-pyrrole substituent. The hydroxyl and pyrrole groups contribute to its polarity and hydrogen-bonding capacity, which may influence solubility and target interactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-6-2-3-12(18)13(19)8-15-14(20)9-4-5-10-11(7-9)17-21-16-10/h2-7,13,19H,8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYNMXCDQVBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a condensation reaction involving a suitable aldehyde and an amine.
Attachment of the Carboxamide Group: The carboxamide functionality is often introduced through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) or via direct amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone).
Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride).
Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides (e.g., TsCl).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of the target compound lies in its substitution pattern. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Carboxamide Derivatives
- Core Heterocycle : The benzo[c][1,2,5]thiadiazole core in the target compound is distinct from thiazole (e.g., Dasatinib) or triazole derivatives, offering stronger electron-withdrawing properties that may enhance binding to electron-rich biological targets .
- Substituent Effects : Replacing pyrrole with furan or thiophene (as in ) increases oxygen/sulfur content, altering electronic properties and solubility. The hydroxyethyl group is conserved across analogs, suggesting its role in solubility or hydrogen-bonding interactions .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 352.4 g/mol. The structural components include a thiadiazole ring which is often associated with diverse pharmacological properties.
Research indicates that compounds containing the thiadiazole moiety exhibit various mechanisms of action, including:
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and highlights potential effects observed in various assays:
| Activity Type | Related Compound | IC50/ED50 | Notes |
|---|---|---|---|
| Antitumor | Thiadiazole derivatives | IC50 = 1.61 µg/mL | Effective against HCT-15 colon carcinoma cells |
| Anticonvulsant | 4-amino-thiadiazole derivatives | ED50 not specified | Potential modulation of GABAergic activity |
| Antimicrobial | Various thiadiazole compounds | Variable | Broad spectrum activity against bacteria |
| Antiviral | Thiadiazole derivatives | EC50 = 0.26 µM | Inhibition of hepatitis C virus replication |
Case Study 1: Antitumor Efficacy
A study evaluating the efficacy of thiadiazole compounds on human cancer cell lines found that certain derivatives exhibited significant cytotoxicity. For example, a derivative similar to the target compound showed an IC50 value indicating potent activity against glioblastoma cells . The presence of electron-donating groups was correlated with increased activity.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, compounds with structural similarities to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole were tested for anticonvulsant properties. The results indicated that modifications at specific positions on the thiadiazole ring could enhance efficacy in seizure models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution patterns on the thiadiazole and pyrrole rings significantly influence biological activity. For instance:
- Substituents on the Thiadiazole Ring : The introduction of halogen atoms has been shown to enhance anticancer activity by increasing lipophilicity and receptor binding affinity.
- Pyrrole Modifications : Methylation at the nitrogen position in pyrrole rings appears to improve anticonvulsant properties by stabilizing the compound's interaction with neural receptors .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a benzo[c][1,2,5]thiadiazole core fused with a pyrrole ring and a hydroxyethyl side chain . The thiadiazole moiety contributes to electron-deficient aromaticity, enhancing interactions with biological targets like enzymes or DNA. The pyrrole group introduces π-π stacking potential, while the hydroxyl group facilitates hydrogen bonding and solubility. These structural elements collectively influence its pharmacokinetic properties and reactivity in nucleophilic substitution or oxidation reactions .
Basic: What are the standard synthetic routes for this compound, and what critical parameters govern yield and purity?
Synthesis typically involves:
Acid chloride formation from benzo[c][1,2,5]thiadiazole-5-carboxylic acid using thionyl chloride (SOCl₂).
Amide coupling with the amine precursor (e.g., 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine) in solvents like DMF or toluene under inert conditions.
Purification via column chromatography or recrystallization.
Key parameters :
- Temperature control (<60°C to prevent side reactions).
- Solvent choice (polar aprotic solvents enhance coupling efficiency).
- Catalyst use (e.g., triethylamine for acid scavenging) .
Basic: Which analytical techniques are most reliable for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon connectivity.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- HPLC : Purity assessment (>95% by reverse-phase chromatography).
- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yields while minimizing side products?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst ratio).
- In-situ monitoring : Employ techniques like LC-MS or TLC to track intermediates and adjust conditions dynamically.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be addressed?
- Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity).
- Control for assay interference : Test for compound fluorescence or thiol reactivity, which may skew enzymatic readouts.
- Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) and identify confounding functional groups .
Advanced: What computational strategies are effective for predicting its interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or proteases).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories).
- Quantum Mechanical (QM) Calculations : Predict reactivity of the thiadiazole ring in redox environments .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?
- Fragment-based modifications : Replace the pyrrole with other heterocycles (e.g., imidazole or thiophene) to modulate lipophilicity.
- Side-chain functionalization : Introduce ester or ether groups on the hydroxyethyl chain to improve metabolic stability.
- Bioisosteric replacement : Substitute the thiadiazole with triazole to retain aromaticity while altering electronic properties .
Advanced: What strategies ensure stability during storage and under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for solid-state stability).
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
- Buffered solutions : Use pH 7.4 PBS for in vitro assays to avoid pH-dependent degradation .
Advanced: How can enzymatic inhibition mechanisms be elucidated using this compound?
- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Advanced: What green chemistry approaches can be applied to its synthesis?
- Solvent-free reactions : Use mechanochemical grinding for amide coupling.
- Biocatalysis : Employ lipases or transaminases for enantioselective synthesis of chiral intermediates.
- Recyclable catalysts : Immobilize Pd nanoparticles on magnetic supports for Suzuki-Miyaura cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
